o-Methyl methylphosphonodithioate
Description
o-Methyl methylphosphonodithioate (IUPAC name: S-(N-Methoxycarbonyl-N-methylcarbamoylmethyl) this compound) is an organophosphorus compound primarily used as a pesticide. It is characterized as a colorless solid with a melting point of 36°C and a refractive index of $ n_D $ (exact value unspecified) . Structurally, it features a methyl group attached to the oxygen atom of the phosphonodithioate core and a complex S-substituent (N-methoxycarbonyl-N-methylcarbamoylmethyl group). This compound is notable for its systemic insecticidal properties, targeting pests through acetylcholinesterase inhibition or other biochemical pathways .
Properties
CAS No. |
993-44-2 |
|---|---|
Molecular Formula |
C2H6OPS2- |
Molecular Weight |
141.18 g/mol |
IUPAC Name |
methoxy-methyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C2H7OPS2/c1-3-4(2,5)6/h1-2H3,(H,5,6)/p-1 |
InChI Key |
RGJVFLINCDNJLQ-UHFFFAOYSA-M |
Canonical SMILES |
COP(=S)(C)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl methylphosphonodithioate typically involves the reaction of methylphosphonic dichloride with methanethiol in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions: o-Methyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphonodithioates.
Scientific Research Applications
Chemistry: o-Methyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters, which are valuable intermediates in the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in phosphorus metabolism.
Medicine: Research is ongoing to explore the potential of this compound in developing novel pharmaceuticals, especially as inhibitors of specific enzymes that play a role in disease pathways.
Industry: The compound is used in the production of pesticides and herbicides, leveraging its ability to inhibit key enzymes in pests and weeds.
Mechanism of Action
The mechanism of action of o-Methyl methylphosphonodithioate involves its interaction with enzyme active sites, where it can form covalent bonds with serine residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Phosphonodithioates
| Compound Name | Phosphorus Alkyl Group | S-Substituent | Insecticidal Efficacy (% Kill) | Soil Stability (Half-Life) |
|---|---|---|---|---|
| This compound | Methyl | N-Methoxycarbonyl-N-methylcarbamoylmethyl | Not reported | Moderate (data needed) |
| S-(o-Tolyl) O-phenyl methylphosphonodithioate | Methyl | o-Tolyl | 80% at 10 ppm | High (>30 days) |
| S-(p-Tertiary butyl phenyl) ethylphosphonodithioate | Ethyl | p-Tertiary butyl phenyl | 100% at 10 ppm | Very high (>60 days) |
| Dimethoate | Methyl | 2-Methylamino-2-oxoethyl | Systemic activity | Low (rapid hydrolysis) |
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